molecular formula C7H14ClNO2 B1381413 2-Amino-3-cyclopropylbutanoic acid hydrochloride CAS No. 1803571-69-8

2-Amino-3-cyclopropylbutanoic acid hydrochloride

Cat. No.: B1381413
CAS No.: 1803571-69-8
M. Wt: 179.64 g/mol
InChI Key: ZPWYRVFRZYXFRJ-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopropylbutanoic acid hydrochloride is a novel compound with significant potential in various scientific fields. It is an α-amino acid derivative, characterized by the presence of a cyclopropyl group attached to the butanoic acid backbone. This compound has been isolated from the mushroom Amanita castanopsidis Hongo and has shown promising biological activities, particularly as a plant growth regulator .

Mechanism of Action

Target of Action

2-Amino-3-cyclopropylbutanoic acid hydrochloride is a novel plant growth regulator

Mode of Action

It’s known that the compound substantially inhibits root elongation in lettuce seedlings , suggesting it may interact with cellular processes involved in root growth

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Given its role as a plant growth regulator, it’s likely that it influences pathways related to plant growth and development. Its inhibitory effect on root elongation suggests it may impact pathways involved in cell division and elongation .

Result of Action

As a plant growth regulator, this compound affects plant growth patterns. It has been reported to substantially inhibit root elongation in lettuce seedlings . This suggests that the compound may alter cellular processes in the root, potentially impacting cell division and elongation.

Biochemical Analysis

Biochemical Properties

2-Amino-3-cyclopropylbutanoic acid hydrochloride plays a significant role in biochemical reactions due to its structural similarity to natural amino acids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of lettuce roots by affecting the mechanical extensibility of cell walls . This interaction suggests that this compound may interfere with enzymes involved in cell wall synthesis or modification.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit root elongation in lettuce seedlings, indicating its impact on cell growth and development . This compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering the mechanical properties of cell walls and potentially affecting the activity of key enzymes involved in these processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro settings . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. It is important to determine the threshold levels for safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The exact pathways and interactions are still being studied, but its role in metabolism is evident from its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Understanding these interactions is essential for determining its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-cyclopropylbutanoic acid involves several steps, including the chelate-enolate Claisen rearrangement as a key step. The stereochemistry of the compound is determined through racemic and enantioselective syntheses. The synthetic route typically involves the use of zinc enolate intermediates, which undergo [3,3]-sigmatropic rearrangement to form the desired product .

Industrial Production Methods

While specific industrial production methods for 2-amino-3-cyclopropylbutanoic acid hydrochloride are not well-documented, the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopropylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides and other substituted derivatives.

Scientific Research Applications

2-Amino-3-cyclopropylbutanoic acid hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Coronatine: A cyclopropane ring-containing α-amino acid with plant growth regulatory activity.

    Cyclopropylalanine: Another cyclopropane-containing amino acid with biological activity.

    Methylenecyclopropylglycine: Known for its role in metabolic processes.

    Hypoglycin A: A cyclopropane-containing amino acid with toxic properties.

Uniqueness

2-Amino-3-cyclopropylbutanoic acid hydrochloride is unique due to its specific stereochemistry and its potent activity as a plant growth regulator. Its structural features and biological activities distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

2-amino-3-cyclopropylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-4(5-2-3-5)6(8)7(9)10;/h4-6H,2-3,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWYRVFRZYXFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803571-69-8
Record name 2-amino-3-cyclopropylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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